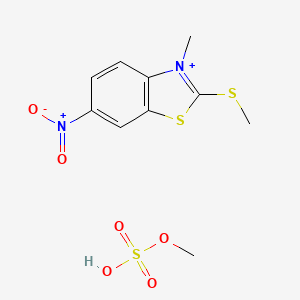
n-(2-Hydroxybenzyl)naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 58958 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in research and development, particularly in the areas of chemistry, biology, and medicine.
Preparation Methods
The synthesis of NSC 58958 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Initial Formation: The starting materials are subjected to a series of reactions, including condensation and cyclization, to form the core structure of NSC 58958.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production: On an industrial scale, the production of NSC 58958 may involve continuous flow processes and large-scale reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
NSC 58958 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of NSC 58958.
Substitution: NSC 58958 can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NSC 58958 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: NSC 58958 is employed in studies related to cellular processes and molecular biology.
Medicine: This compound is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: NSC 58958 is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of NSC 58958 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the context of its use, such as in therapeutic applications or biochemical studies.
Comparison with Similar Compounds
NSC 58958 can be compared with other similar compounds to highlight its uniqueness:
NSC 12345: This compound shares a similar core structure but differs in its functional groups, leading to different chemical properties and applications.
NSC 67890: Another related compound with variations in its side chains, affecting its reactivity and biological activity.
Properties
CAS No. |
6944-60-1 |
|---|---|
Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
N-[(2-hydroxyphenyl)methyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H15NO2/c20-17-11-4-2-7-14(17)12-19-18(21)16-10-5-8-13-6-1-3-9-15(13)16/h1-11,20H,12H2,(H,19,21) |
InChI Key |
VIGCYGYGZLIQKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


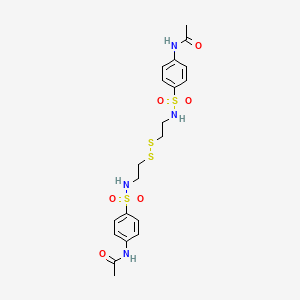
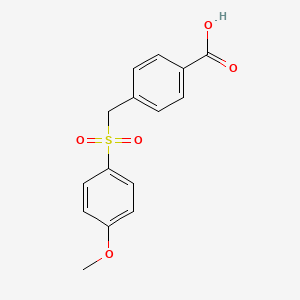
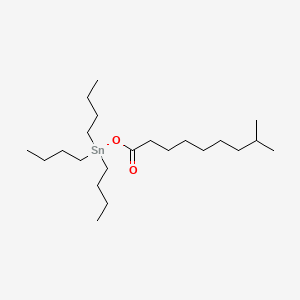
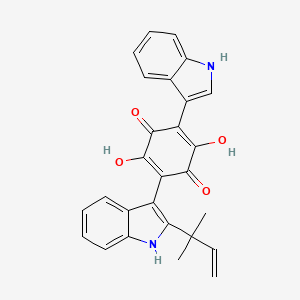
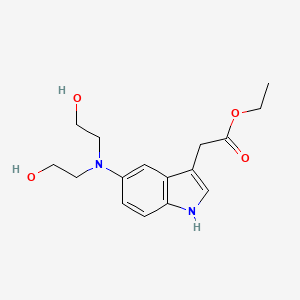
![10-chloro-19-ethyl-18-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-14-one](/img/structure/B12792875.png)

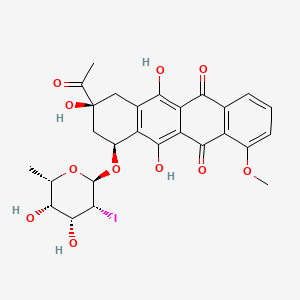
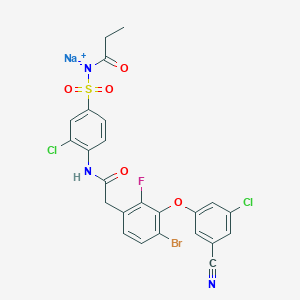
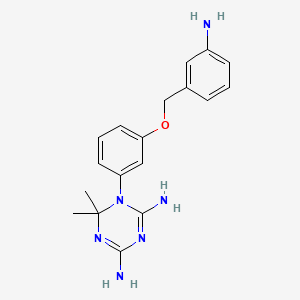
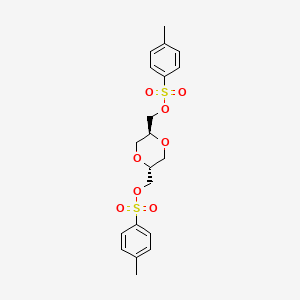

![Dibicyclo[2.2.1]hept-2-ylmethanone](/img/structure/B12792906.png)
